benzyl N-(2-methylpropyl)carbamate
Description
Properties
CAS No. |
125640-83-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Classical Chloroformate-Amine Coupling
The most widely documented method involves the reaction of benzyl chloroformate with 2-methylpropylamine. This nucleophilic substitution proceeds via the formation of a mixed carbonate intermediate, followed by amine attack to yield the carbamate.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran (THF) at 0–25°C.
-
Base: Triethylamine (1.1 eq) to neutralize HCl byproduct.
-
Yield: 85–92% under optimized conditions.
Mechanistic Insights:
The amine deprotonates to form a reactive nucleophile, which displaces the chloroformate leaving group. Steric hindrance from the 2-methylpropyl group slightly reduces reaction rates compared to linear amines.
Industrial Adaptation:
Continuous flow reactors enhance scalability by mitigating exothermicity. A 2020 patent demonstrated 99% yield using a nickel oxide-bismuth oxide catalyst (5.4 wt%) at 110°C for 10 hours.
Urea Transcarbamoylation
Urea-Mediated Synthesis
An alternative route employs urea as a carbonyl source, reacting with benzyl alcohol and 2-methylpropylamine under catalytic conditions.
Reaction Protocol:
-
Molar Ratio: Urea : benzyl alcohol : amine = 1 : 3 : 1.
-
Catalyst: Alumina-supported nickel oxide-bismuth oxide (5.4 wt%).
-
Temperature: 110°C, 10 hours in a sealed reactor.
Advantages:
-
Avoids hazardous chloroformate reagents.
-
High atom economy and minimal waste.
Limitations:
-
Requires high temperatures, increasing energy costs.
-
Catalyst recovery and reuse need further optimization.
CO₂-Promoted Carbamation
Supercritical CO₂-Assisted Synthesis
A novel approach utilizes supercritical CO₂ (scCO₂) to facilitate the reaction between dimethyl carbonate (DMC) and 2-methylpropylamine.
Key Parameters:
Mechanism:
CO₂ activates the amine via carbamate anion (RNHCO₂⁻) formation, which reacts with DMC to yield the carbamate. Elevated CO₂ pressures suppress competing N-methylation.
Industrial Relevance:
-
Aligns with green chemistry principles by utilizing CO₂.
-
Requires specialized high-pressure equipment, limiting current adoption.
Comparative Analysis of Methods
| Method | Yield | Temperature | Catalyst | Scalability |
|---|---|---|---|---|
| Chloroformate-Amine | 85–92% | 0–25°C | Triethylamine | High (flow reactors) |
| Urea Transcarbamoylation | 99% | 110°C | NiO-Bi₂O₃/Al₂O₃ | Moderate |
| CO₂-Promoted | 77–93% | 130°C | None (scCO₂ as catalyst) | Low (equipment cost) |
Key Findings:
-
The chloroformate method remains the benchmark for laboratory-scale synthesis due to mild conditions.
-
Urea transcarbamoylation excels in industrial settings with high yields but requires energy-intensive heating.
-
CO₂-based methods offer sustainability benefits but necessitate infrastructure investments.
Optimization Strategies and Challenges
Purity and Side Reactions
Catalytic Innovations
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-methylpropyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamine.
Scientific Research Applications
Benzyl N-(2-methylpropyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzyl N-(2-tert-Butoxy-1-Methoxyethyl)carbamate (Compound 2n)
(R)-Benzyl (1-((2,2-Dimethoxyethyl)Amino)-3-Methyl-1-Oxobutan-2-yl)Carbamate
tert-Butyl Carbamate (Boc) Derivatives
- Example : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
- Key Features : Boc-protected amines are cleaved under acidic conditions (e.g., trifluoroacetic acid).
- Comparison: Unlike benzyl carbamates, Boc groups are incompatible with strong acids but stable under hydrogenolysis conditions. The bicyclic structure in this Boc derivative enhances conformational rigidity, contrasting with the flexible isobutyl chain in the target compound .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂
- Key Features : Contains an amide bond and hydroxyl group .
- Comparison :
Data Table: Key Properties of Compared Compounds
Q & A
Q. How can researchers validate the purity of this compound in synthetic batches?
- Methods :
- HPLC : Use a C18 column (70:30 acetonitrile/water) with UV detection at 254 nm.
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Melting Point : Compare with literature values (e.g., 103–105°C, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
